molecular formula C17H16ClN3O3 B5807605 3-acetamido-N-(4-acetamido-2-chlorophenyl)benzamide

3-acetamido-N-(4-acetamido-2-chlorophenyl)benzamide

Cat. No.: B5807605
M. Wt: 345.8 g/mol
InChI Key: KVBDAEBMTKLWPK-UHFFFAOYSA-N
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Description

3-acetamido-N-(4-acetamido-2-chlorophenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of acetamido and chlorophenyl groups attached to a benzamide core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

3-acetamido-N-(4-acetamido-2-chlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c1-10(22)19-13-5-3-4-12(8-13)17(24)21-16-7-6-14(9-15(16)18)20-11(2)23/h3-9H,1-2H3,(H,19,22)(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBDAEBMTKLWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-N-(4-acetamido-2-chlorophenyl)benzamide typically involves the acylation of aniline derivatives. One common method involves the reaction of 4-acetamido-2-chloroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-acetamido-N-(4-acetamido-2-chlorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-acetamido-N-(4-acetamido-2-chlorophenyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • 4-cinnamamido- and 2-phenoxyacedamido-1H-pyrazol-5-yl)benzamides

Uniqueness

3-acetamido-N-(4-acetamido-2-chlorophenyl)benzamide is unique due to its specific substitution pattern and the presence of both acetamido and chlorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

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